![molecular formula C8H5N3 B1395238 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 25957-69-1](/img/structure/B1395238.png)

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile

Vue d'ensemble

Description

“1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It has been reported to have potent activities against FGFR1, 2, and 3 . This compound has been used in the synthesis of a series of derivatives, which have shown promising results in inhibiting the growth of certain types of cancer cells .

Synthesis Analysis

The synthesis of “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” and its derivatives has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .

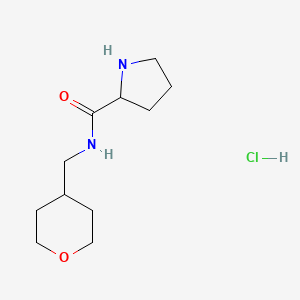

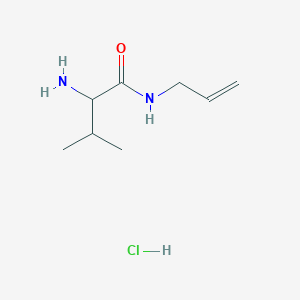

Molecular Structure Analysis

The molecular structure of “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” is complex and has been the subject of several studies . The compound consists of a pyrrolopyridine core, which is a heterocyclic compound containing a pyrrole ring fused with a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile” are complex and involve several steps . The compound is used as a starting material in the synthesis of a series of derivatives, which are then tested for their biological activity .

Applications De Recherche Scientifique

Synthesis Techniques

1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile and its derivatives have been synthesized using various methods, showcasing their versatility in chemical synthesis:

- Microwave Irradiation: A study detailed an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into substituted pyrrolo[3,2-b]pyridines via a one-step transformation using microwave irradiation and classical heating methods. This method resulted in high conversion rates and shorter reaction times (Salaheldin et al., 2010).

- Palladium-Catalyzed Cascade Reactions: Another research highlighted the palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation, providing an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles (Wang et al., 2020).

Synthesis of Heterocyclic Compounds

The versatility of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile extends to the synthesis of various heterocyclic compounds:

- Tricyclic Pyrrolopyrimidines: A study focused on synthesizing tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi et al., 2015).

- Dihydropyrrolopyridinones: Research demonstrated a one-pot procedure for preparing 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine3-carbonitrile and aromatic tertiary amides (Kobayashi et al., 2012).

Optical and Electronic Properties

Studies have also explored the structural, optical, and electronic properties of 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile derivatives:

- Pyridine Derivatives: Investigation of different pyridine derivatives including 1H-pyrrolo[2,3-b]pyridine-5-carbonitriles revealed insights into their thermal, structural, and optical characteristics, as well as their potential in fabricating heterojunctions and as photosensors (Zedan et al., 2020).

Synthesis of Biologically Active Compounds

- Biologically Active Scaffolds: Research into the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds indicates the potential of these compounds in pharmaceutical applications (Sroor, 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to target the fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

Related compounds have been shown to inhibit fgfrs . Upon binding to their targets, these compounds can disrupt the balance of microtubule dynamics, leading to mitotic arrest .

Biochemical Pathways

Compounds that inhibit fgfrs can affect downstream signaling pathways, including ras–mek–erk, plcg, and pi3k–akt .

Pharmacokinetics

The compound’s molecular weight (14315) suggests it may have favorable pharmacokinetic properties, as it falls within the range typically associated with good oral bioavailability .

Result of Action

Related compounds have been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBVNOWBCXLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696606 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25957-69-1 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)